molecular formula C11H22O2 B13858965 Methyl 2,3-dimethyloctanoate

Methyl 2,3-dimethyloctanoate

Cat. No.: B13858965
M. Wt: 186.29 g/mol
InChI Key: YKZRWZAUAFVAGH-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyloctanoate is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol. It is commonly used as an intermediate in the synthesis of various chemical compounds, including phthalate monoesters. This compound is characterized by its branched hydrocarbon structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dimethyloctanoate can be synthesized through esterification reactions involving 2,3-dimethyloctanoic acid and methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyloctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethyloctanoic acid or 2,3-dimethyloctanone.

    Reduction: Formation of 2,3-dimethyloctanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-dimethyloctanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in studies involving lipid metabolism and enzymatic reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-dimethyloctanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s branched structure may influence its binding affinity and reactivity with enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dimethylbutanoate
  • Methyl 2,3-dimethylhexanoate
  • Methyl 2,3-dimethyldecanoate

Uniqueness

Methyl 2,3-dimethyloctanoate is unique due to its specific chain length and branching pattern, which can affect its physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

methyl 2,3-dimethyloctanoate

InChI

InChI=1S/C11H22O2/c1-5-6-7-8-9(2)10(3)11(12)13-4/h9-10H,5-8H2,1-4H3

InChI Key

YKZRWZAUAFVAGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(C)C(=O)OC

Origin of Product

United States

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